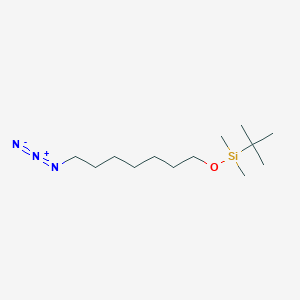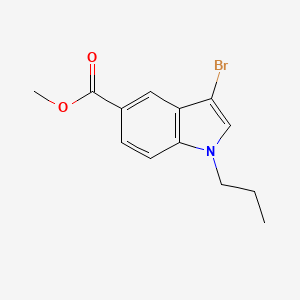
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features an azido group attached to a heptyl chain, which is further connected to a tert-butyl dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 7-bromoheptanol with sodium azide to form 7-azidoheptanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Click Chemistry: Copper sulfate, sodium ascorbate, water/t-butanol mixture.
Major Products
Substitution: Formation of substituted heptyl derivatives.
Reduction: Formation of heptylamine derivatives.
Click Chemistry: Formation of triazole-linked compounds.
科学的研究の応用
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized surfaces and polymers.
Bioconjugation: Employed in the modification of biomolecules through click chemistry.
Medicinal Chemistry: Potential use in drug discovery and development due to its ability to form stable triazole linkages.
作用機序
The mechanism of action of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reaction it undergoes. For example, in click chemistry, the azido group reacts with an alkyne to form a triazole ring, which is a stable and bioorthogonal linkage. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process.
類似化合物との比較
Similar Compounds
(7-Bromoheptyl)oxy(tert-butyl)dimethylsilane: Similar structure but with a bromo group instead of an azido group.
(7-Hydroxyheptyl)oxy(tert-butyl)dimethylsilane: Contains a hydroxy group instead of an azido group.
(7-Aminoheptyl)oxy(tert-butyl)dimethylsilane: Contains an amino group instead of an azido group.
Uniqueness
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it particularly valuable for applications in bioconjugation and materials science, where stable and specific linkages are required.
特性
IUPAC Name |
7-azidoheptoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3OSi/c1-13(2,3)18(4,5)17-12-10-8-6-7-9-11-15-16-14/h6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLBMIKVZWAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164975.png)
![(S)-1-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164976.png)
![(S)-1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164982.png)










